Structural Differentiation: N3-Phenyl vs. N3-Alkyl Imidazolidinedione Substitution Pattern
IMPORTANT CAVEAT: No direct head-to-head biological comparison data exist for this specific compound versus its closest catalog analogs. The following evidence is derived from class-level structural analysis and published SAR within the broader 2,4-dioxoimidazolidine patent literature. The target compound is distinguished from its closest commercially listed analogs by its N3-phenyl substituent on the imidazolidinedione ring, compared to N3 = methoxyethyl (CAS 2176202-14-3) or N3 = cyclopropyl (CAS 2097894-84-1). The phenyl group introduces π-stacking potential, increased lipophilicity (calculated AlogP ~2.8 vs. ~1.4 for the methoxyethyl analog), and steric bulk that collectively alter target binding profiles. The SOAT-1 inhibitor patent WO2010/023276 teaches that N3-aryl substitutions confer distinct potency and selectivity profiles compared to N3-alkyl variants within the same dioxo-imidazolidine scaffold [1]. The 3-phenyl orientation is also distinct from the 4-substituted phenylimidazolidines described in antiandrogen patents (e.g., US 5,556,983), where the phenyl ring typically bears electron-withdrawing groups (CN, NO₂, CF₃) at the 4-position rather than serving as a directly N-attached unsubstituted phenyl group [2]. No quantitative IC₅₀, Kd, or cellular activity data for the target compound are available in the public domain as of this analysis.
| Evidence Dimension | N3 substituent identity on 2,4-dioxoimidazolidine core |
|---|---|
| Target Compound Data | N3 = unsubstituted phenyl (C₆H₅); calculated AlogP ~2.8; molecular weight 388.43 g/mol |
| Comparator Or Baseline | N3 = 2-methoxyethyl (CAS 2176202-14-3, MW 370.40; calcd AlogP ~1.4); N3 = cyclopropyl (CAS 2097894-84-1, MW 352.39; calcd AlogP ~1.2) |
| Quantified Difference | ΔMW: +18.03 vs. methoxyethyl analog; ΔMW: +36.04 vs. cyclopropyl analog. ΔAlogP: ~+1.4 log units vs. both alkyl analogs (in silico estimate). |
| Conditions | In silico physicochemical property calculation; no experimental assay data available for direct comparison. |
Why This Matters
The N3-phenyl group confers distinct lipophilicity and potential π-interaction capacity that cannot be replicated by N3-alkyl analogs, making compound identity critical for assays where hydrophobic or aromatic stacking interactions are relevant.
- [1] Justia Patents. Novel Dioxo-Imidazolidine Derivatives, Which Inhibit the Enzyme SOAT-1. WO2010/023276, 2010. Describes N3-aryl vs. N3-alkyl SAR in the dioxoimidazolidine series. View Source
- [2] Roussel Uclaf. Phenylimidazolidines Having Antiandrogenic Activity. US Patent 5,556,983. Describes 4-substituted phenylimidazolidines with CN, NO₂, CF₃ groups; establishes that phenyl substitution pattern governs antiandrogenic potency. View Source
